1-(2-Piperidin-2-yl-ethyl)-azepane
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Overview
Description
1-(2-Piperidin-2-yl-ethyl)-azepane is a heterocyclic organic compound that features both piperidine and azepane rings Piperidine is a six-membered ring containing one nitrogen atom, while azepane is a seven-membered ring also containing one nitrogen atom
Scientific Research Applications
1-(2-Piperidin-2-yl-ethyl)-azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of polymers and other advanced materials.
Safety and Hazards
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been shown to have various pharmacological activities . For instance, some piperidine derivatives have shown antiaggregatory and antioxidant effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are an important area of research, given their widespread use in the pharmaceutical industry .
Result of Action
Some piperidine derivatives have shown potential anticancer activity through apoptosis induction .
Action Environment
The environmental conditions can significantly impact the effectiveness of many pharmaceutical compounds, including piperidine derivatives .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative and the biomolecules it interacts with.
Cellular Effects
Some piperidine derivatives have been shown to have antiaggregatory and antioxidant effects . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some piperidine derivatives have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Piperidine derivatives can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane typically involves the formation of the piperidine and azepane rings through cyclization reactions. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the use of multicomponent reactions, such as the three-component 1,3-dipolar cycloaddition followed by an enamine reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Piperidin-2-yl-ethyl)-azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom.
Azepane: A seven-membered ring with one nitrogen atom.
Spiropiperidines: Compounds containing both piperidine and another ring system.
Piperidinones: Piperidine derivatives with a ketone functional group.
Uniqueness
1-(2-Piperidin-2-yl-ethyl)-azepane is unique due to its combination of piperidine and azepane rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-piperidin-2-ylethyl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-6-11-15(10-5-1)12-8-13-7-3-4-9-14-13/h13-14H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIMDLOECCBETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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